(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE
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Overview
Description
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE is an organic compound with a complex structure It is characterized by the presence of an amino group, a methoxyphenoxy group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE typically involves the reaction of 4-methylphenylamine with 2-methoxyphenoxyacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this reaction include sodium borohydride and lithium aluminum hydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]methylphenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-(Anilinomethyl)phenol
Uniqueness
(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE is unique due to its specific structural features and the presence of both amino and methoxyphenoxy groups.
Properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-7-9-13(10-8-12)17(18)19-23-16(20)11-22-15-6-4-3-5-14(15)21-2/h3-10H,11H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJKFDHUHRWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=CC=C2OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=CC=C2OC)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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